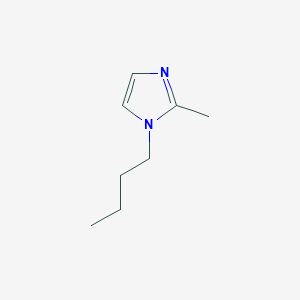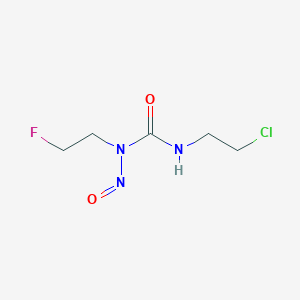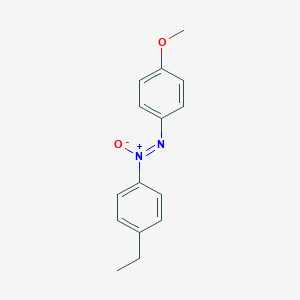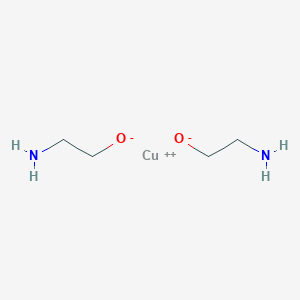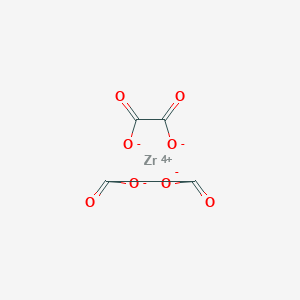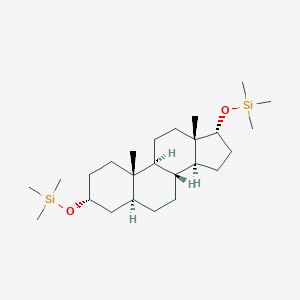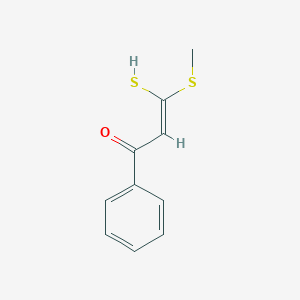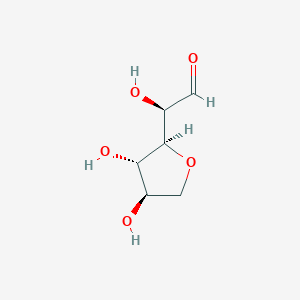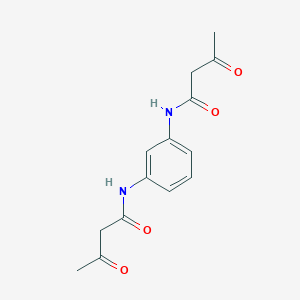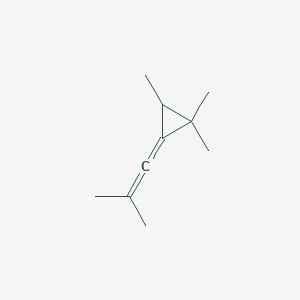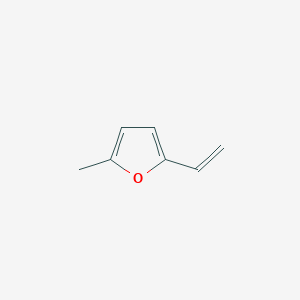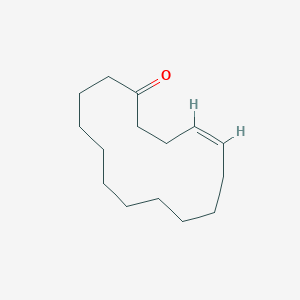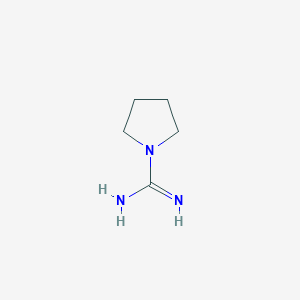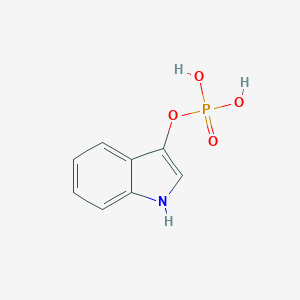
Indoxyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoxyl phosphate, also known as indoxyl-3-phosphate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of indole, an organic compound found in many natural sources, including plants, animals, and bacteria. Indoxyl phosphate has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of indoxyl phosphate is not fully understood, but it is believed to involve the hydrolysis of the phosphate group by alkaline phosphatase, which releases indoxyl. Indoxyl can then undergo further reactions, such as oxidation and conjugation, to form various metabolites that can exert biological effects.
Efectos Bioquímicos Y Fisiológicos
Indoxyl and its metabolites have been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and pro-oxidant activities. Indoxyl metabolites have also been implicated in the development of chronic kidney disease and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Indoxyl phosphate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its potential toxicity and the need for specialized equipment and techniques for its detection and quantification.
Direcciones Futuras
There are several future directions for the study of indoxyl phosphate, including the development of new synthesis methods, the investigation of its potential applications in drug discovery and development, and the elucidation of its mechanism of action and biological effects. Additionally, further research is needed to explore the potential use of indoxyl phosphate as a biomarker for various diseases and conditions.
Conclusion
In conclusion, indoxyl phosphate is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It can be synthesized through various methods and has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of indoxyl phosphate and its metabolites in various fields.
Métodos De Síntesis
Indoxyl phosphate can be synthesized through various methods, including the reaction of indole with phosphorus oxychloride, the condensation of indoxyl with phosphoric acid, and the phosphorylation of indoxyl with phosphorus oxychloride and triethylamine. The most commonly used method involves the reaction of indole with phosphorus oxychloride, which yields indoxyl chloride that can be further converted to indoxyl phosphate through the reaction with sodium phosphate.
Aplicaciones Científicas De Investigación
Indoxyl phosphate has been widely used in scientific research for its potential applications in various fields, including biochemistry, microbiology, and medicine. It has been studied for its ability to inhibit bacterial growth, induce apoptosis in cancer cells, and modulate immune responses. Indoxyl phosphate has also been used as a substrate for the detection of alkaline phosphatase activity in biochemical assays.
Propiedades
Número CAS |
13822-19-0 |
|---|---|
Nombre del producto |
Indoxyl phosphate |
Fórmula molecular |
C8H8NO4P |
Peso molecular |
213.13 g/mol |
Nombre IUPAC |
1H-indol-3-yl dihydrogen phosphate |
InChI |
InChI=1S/C8H8NO4P/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H2,10,11,12) |
Clave InChI |
JTNGEYANGCBZLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
Otros números CAS |
13822-19-0 |
Sinónimos |
indoxyl phosphate indoxyl phosphate, disodium salt indoxylphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



